molecular formula C21H21N5O4S2 B2457331 Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898436-09-4

Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2457331
CAS RN: 898436-09-4
M. Wt: 471.55
InChI Key: IXUNZNXETXLXJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, such as a thiadiazole ring, a ureido group, and an ester linkage . These features suggest that it could have interesting biological activities.


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography . The presence of multiple functional groups and rings suggests that the molecule could have a complex 3D structure with potential for interesting chemical properties.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiadiazole ring and the ester group are known to participate in a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the nature of its functional groups would influence properties like solubility, stability, and reactivity .

Scientific Research Applications

Antileukemic Activity

Research on derivatives related to Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, particularly ureidothiazole and ureidothiadiazole compounds, has shown promising antileukemic activity against leukemia P-388 tumor systems in mice. Active compounds in this series typically contain structural units like "isothioureido" or "isothiosemicarbazono," which are crucial for their activity. This highlights the compound's potential in cancer research, especially for leukemia treatment (R. K. Zee-Cheng & C. Cheng, 1979).

Insecticidal Properties

Further applications of related compounds, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their insecticidal properties. These compounds have been assessed against the cotton leafworm, Spodoptera littoralis, showing potential in agricultural pest management. The diversity in the synthesized heterocycles from this precursor underlines the broad applicability of such compounds in pest control strategies (A. Fadda et al., 2017).

Drug Development and Molecular Properties

In the realm of drug development, derivatives of Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, particularly those incorporating thiadiazole moieties, have been synthesized and evaluated for various pharmacological activities. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, have been tested for their ability to inhibit glutaminase, showing potential in cancer treatment by targeting tumor cell metabolism. Some analogs have shown similar potency to the parent compound with improved solubility, indicating their promise in medicinal chemistry (K. Shukla et al., 2012).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, studying its physical and chemical properties, determining its biological activity, and assessing its safety and potential uses .

properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-3-30-18(28)15-6-4-5-7-16(15)23-17(27)12-31-21-26-25-20(32-21)24-19(29)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H2,22,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUNZNXETXLXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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